

A Comparative Spectroscopic Guide to Ortho, Meta, and Para Bromo-Methyl-Acetophenone Isomers

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Compound of Interest

Compound Name: 1-(4-Bromo-2-methylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ortho, meta, and para isomers of bromo-methyl-acetophenone. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This document presents a compilation of experimental data from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a representative ortho isomer (2-bromo-4'-methylacetophenone), a meta isomer (3-bromo-4-methylacetophenone), and a para isomer (4-bromo-3-methylacetophenone). It is important to note that in the selected ortho isomer, the bromine atom is substituted on the acetyl methyl group, while for the meta and para isomers, both the bromine and methyl groups are substituents on the phenyl ring. This structural difference will be reflected in their respective spectra.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Isomer	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Ortho (2-bromo-4'-methylacetophenone)	7.85	d	2H	Ar-H
7.27	d	2H	Ar-H	
4.43	s	2H	-COCH ₂ Br	
2.42	s	3H	Ar-CH ₃	
Meta (3-bromo-4'-methylacetophenone)	8.08	s	1H	Ar-H
7.74	d	1H	Ar-H	
7.30	d	1H	Ar-H	
2.59	s	3H	-COCH ₃	
2.45	s	3H	Ar-CH ₃	
Para (4-bromo-3-methylacetophenone)	7.83	d	1H	Ar-H
7.71	dd	1H	Ar-H	
7.55	d	1H	Ar-H	
2.58	s	3H	-COCH ₃	
2.44	s	3H	Ar-CH ₃	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Isomer	Chemical Shift (δ , ppm)	Assignment
Ortho (2-bromo-4'-methylacetophenone)	191.4, 145.0, 131.8, 129.5, 129.0, 30.7, 21.7	C=O, Ar-C, Ar-C, Ar-CH, Ar-CH, -COCH ₂ Br, Ar-CH ₃
Meta (3-bromo-4'-methylacetophenone)	196.6, 137.5, 131.4, 131.1, 129.5, 129.2, 125.0, 26.4, 21.3	C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-C, Ar-C, -COCH ₃ , Ar-CH ₃
Para (4-bromo-3'-methylacetophenone)	196.7, 143.9, 136.0, 131.2, 129.9, 128.7, 127.2, 26.6, 22.8	C=O, Ar-C, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-C, -COCH ₃ , Ar-CH ₃

Table 3: Infrared (IR) Spectroscopic Data

Isomer	Wavenumber (cm ⁻¹)	Assignment
Ortho (2-bromo-4'-methylacetophenone)	~1685	C=O stretch
~1605, ~1400	C=C aromatic stretch	
~2920	C-H aliphatic stretch	
Meta (3-bromo-4'-methylacetophenone)	~1680	C=O stretch
~1600, ~1470	C=C aromatic stretch	
~2925	C-H aliphatic stretch	
Para (4-bromo-3'-methylacetophenone)	~1683	C=O stretch
~1602, ~1465	C=C aromatic stretch	
~2928	C-H aliphatic stretch	

Table 4: Mass Spectrometry (MS) Data

Isomer	m/z	Assignment
Ortho (2-bromo-4'-methylacetophenone)	212/214	[M] ⁺
119	[M - BrCH ₂] ⁺	
91	[C ₇ H ₇] ⁺	
Meta (3-bromo-4'-methylacetophenone)	212/214	[M] ⁺
197/199	[M - CH ₃] ⁺	
118	[M - Br - CH ₃] ⁺	
Para (4-bromo-3'-methylacetophenone)	212/214	[M] ⁺
197/199	[M - CH ₃] ⁺	
118	[M - Br - CH ₃] ⁺	

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the bromo-methyl-acetophenone isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans

(typically 1024 or more) are used to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

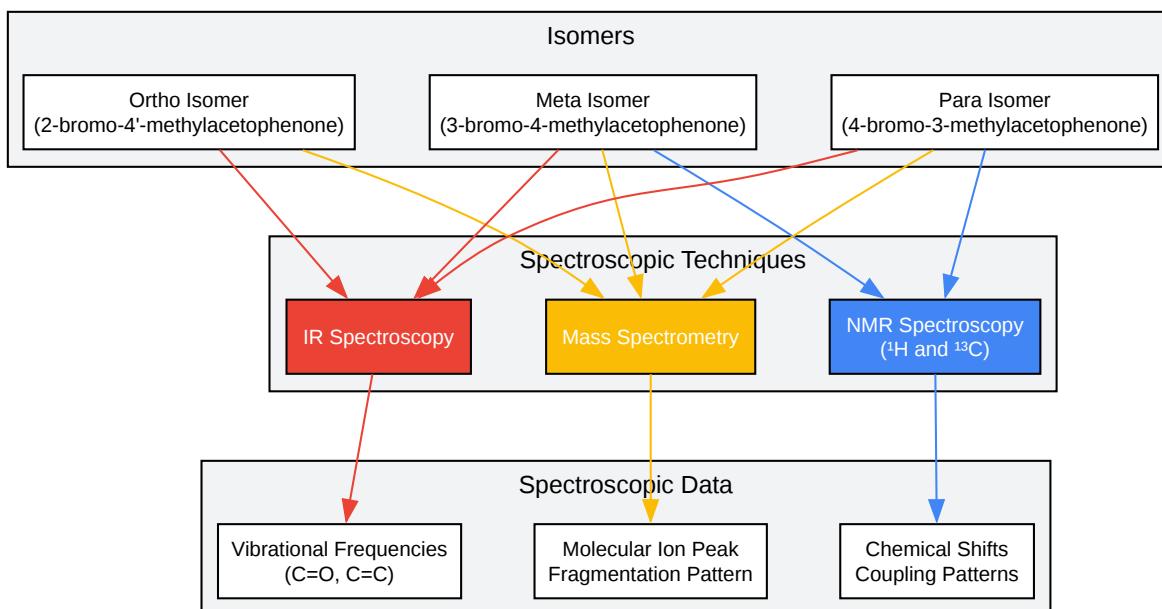
Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. Use Electron Ionization (EI) at 70 eV to fragment the molecules.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Visualization of Isomeric Relationships and Spectroscopic Analysis

The following diagram illustrates the relationship between the different isomers and the spectroscopic techniques used for their characterization.

Spectroscopic Comparison of Bromo-Methyl-Acetophenone Isomers

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